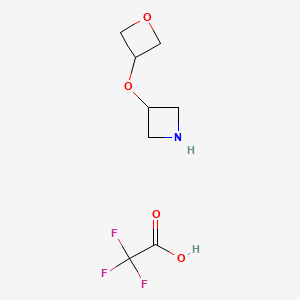
3-(Oxetan-3-yloxy)azetidine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxetan-3-yloxy)azetidine, trifluoroacetic acid is a compound that combines the structural features of both azetidine and oxetane rings. Azetidines are four-membered nitrogen-containing heterocycles, while oxetanes are four-membered oxygen-containing heterocycles. The presence of trifluoroacetic acid adds to the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yloxy)azetidine typically involves the formation of the azetidine and oxetane rings through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors. For example, the synthesis can start with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the Horner–Wadsworth–Emmons reaction. This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxetan-3-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups on the azetidine and oxetane rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(Oxetan-3-yloxy)azetidine involves its interaction with molecular targets through its reactive functional groups. The oxetane and azetidine rings can undergo ring-opening reactions, which allow the compound to form covalent bonds with target molecules. This reactivity is exploited in various applications, including drug design and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity and applications.
Oxetane: A four-membered oxygen-containing heterocycle used in similar synthetic and medicinal applications.
3,3-Diaryloxetanes: Compounds with similar structural features and applications in drug discovery.
Uniqueness
3-(Oxetan-3-yloxy)azetidine is unique due to the combination of both azetidine and oxetane rings in a single molecule. This dual-ring structure provides enhanced reactivity and versatility in synthetic applications. Additionally, the presence of trifluoroacetic acid further enhances the compound’s stability and reactivity, making it a valuable tool in various fields of research .
Propriétés
Formule moléculaire |
C8H12F3NO4 |
|---|---|
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
3-(oxetan-3-yloxy)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-5(2-7-1)9-6-3-8-4-6;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7) |
Clé InChI |
OZNPABFNLYTXHG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OC2COC2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


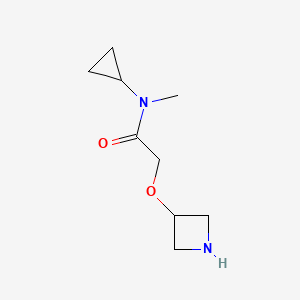
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid](/img/structure/B13474109.png)
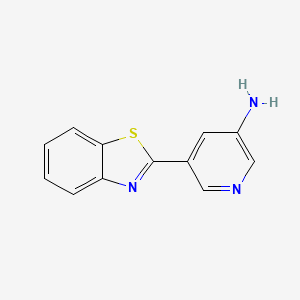



![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)
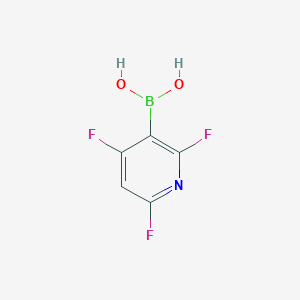
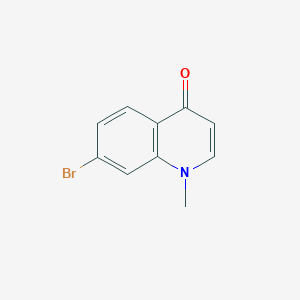
![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
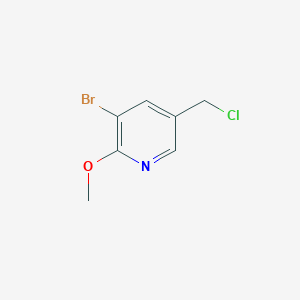
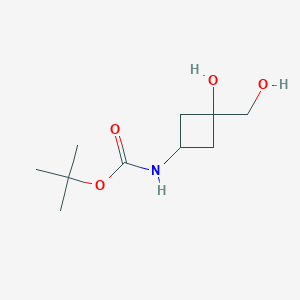
![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)

